Comparable Intraocular Pressure (IOP) Lowering Efficacy to Timolol Maleate
In preclinical animal studies, OT-730 demonstrated IOP-lowering efficacy that was comparable to that of the gold-standard ocular beta-blocker, timolol maleate [1]. While the precise IOP reduction values (in mmHg) from these unpublished studies are not publicly available, multiple independent industry reports consistently characterize the efficacy as 'comparable' [2]. This profile was subsequently investigated in a Phase 1/2 clinical trial where 0.75% OT-730 ophthalmic solution was directly compared to 0.5% timolol maleate and placebo, with initial results suggesting comparable efficacy in human subjects [3].
| Evidence Dimension | IOP-lowering efficacy |
|---|---|
| Target Compound Data | Described as 'comparable' to timolol |
| Comparator Or Baseline | Timolol maleate (0.5% ophthalmic solution) |
| Quantified Difference | Not quantified; reported as 'comparable' |
| Conditions | Preclinical animal models of glaucoma/ocular hypertension; Phase 1/2 human trial |
Why This Matters
Establishes OT-730 as a credible alternative to the most-prescribed ocular beta-blocker in terms of desired pharmacodynamic effect.
- [1] Healio. (2008). Othera files investigational new drug application for novel glaucoma therapy. Healio Ophthalmology. View Source
- [2] Bionity. (2008). Othera Files IND Application for OT-730 in Glaucoma. Bionity.com. View Source
- [3] BioSpace. (2009). QLT Inc. Acquires Early-Stage Ophthalmic Asset for $7.5 Million. BioSpace. View Source
